2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Coupling Reaction: The thiazole and thiadiazole rings are then coupled together using a suitable linker, such as a sulfanyl group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound has been explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antifungal Activity: The compound may inhibit the synthesis of essential biomolecules, such as proteins and nucleic acids, in pathogens, leading to their death.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of certain enzymes.
Pesticidal and Herbicidal Activity: The compound may disrupt essential metabolic processes in pests and weeds, leading to their death.
Comparison with Similar Compounds
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of thiazole and thiadiazole rings, which confer unique chemical and biological properties that make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4OS3 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H10N4OS3/c1-5-11-12-7(16-5)10-6(13)4-15-8-9-2-3-14-8/h2-4H2,1H3,(H,10,12,13) |
InChI Key |
KBWIPVDBKHOGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NCCS2 |
Origin of Product |
United States |
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